molecular formula C19H23NO B12453518 N-(4-Methylphenyl)-4-pentylbenzamide

N-(4-Methylphenyl)-4-pentylbenzamide

Cat. No.: B12453518
M. Wt: 281.4 g/mol
InChI Key: WRNBTZAOILXRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylphenyl)-4-pentylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 4-methylphenyl and a 4-pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-4-pentylbenzamide typically involves the acylation of 4-methylbenzenamine with 4-pentylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of continuous flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-4-pentylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

N-(4-Methylphenyl)-4-pentylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-4-pentylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)benzamide: Lacks the pentyl group, making it less hydrophobic.

    N-(4-Methylphenyl)-4-ethylbenzamide: Has a shorter alkyl chain, affecting its solubility and reactivity.

    N-(4-Methylphenyl)-4-propylbenzamide: Similar structure but with a different alkyl chain length.

Uniqueness

N-(4-Methylphenyl)-4-pentylbenzamide is unique due to its specific combination of a 4-methylphenyl group and a 4-pentyl group. This combination imparts distinct physical and chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-(4-methylphenyl)-4-pentylbenzamide

InChI

InChI=1S/C19H23NO/c1-3-4-5-6-16-9-11-17(12-10-16)19(21)20-18-13-7-15(2)8-14-18/h7-14H,3-6H2,1-2H3,(H,20,21)

InChI Key

WRNBTZAOILXRGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.